2,5,6-trideoxy-1-O-alpha-D-galactopyranosyl-2-(hexacosanoylamino)-6-phenyl-D-ribo-hexitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2S,3S,4R)-1-(alpha-D-galactosyloxy)-3,4-dihydroxy-6-phenylhexan-2-yl]hexacosanamide is an alpha-galactosylceramide in which the nitrogen carries a hexacosanamido group and C-4 carries in addition to a hydroxy function a 2-phenylethyl group. Essentially a phytosphingosine analogue with a truncated lipid chain terminating in a benzene ring, it has been used in investigations on the binding affinity of glycolipids to CD1d molecules. It derives from an alpha-D-galactose.
Scientific Research Applications
Glycosidase Inhibitors Synthesis : A study by Andersen, S. et al. (2000) focused on synthesizing diastereomeric trideoxy-1,6-iminohexitols, including compounds related to the one . These compounds were evaluated for their inhibitory activities against selected glycosidases, which is significant for applications in medical and biochemical research (Andersen et al., 2000).
Oligosaccharide Synthesis : Ekelöf, K. and Oscarson, S. (1996) detailed the synthesis of complex oligosaccharides from the lipopolysaccharide of Moraxella catarrhalis. These oligosaccharides are critical for studying bacterial pathogenesis and developing vaccines or therapeutics (Ekelöf & Oscarson, 1996).
Xenotransplantation Research : Lu, Y. P. et al. (2001) synthesized a compound for research on hyperacute rejection of xenotransplantation. Their work involves creating glycosides to understand and potentially mitigate immune responses in organ transplantation (Lu et al., 2001).
Stereocontrolled Synthesis : Yang, D. et al. (2018) reported on the stereocontrolled synthesis of 2-deoxy-galactopyranosides. Their work is crucial in the field of synthetic chemistry for creating specific molecular configurations, which is essential in drug design and discovery (Yang et al., 2018).
Glycosidase Inhibitors as Potential Alkaloids : Chaudhari, V. D. et al. (2004) synthesized trihydroxylated pyrrolidine alkaloids as potential glycosidase inhibitors. These inhibitors are significant for developing therapeutic agents for various diseases (Chaudhari et al., 2004).
Lewis X Pentasaccharide Synthesis : Lay, L. et al. (1998) focused on synthesizing N-acetylglucosamine containing Lewis A and Lewis X building blocks. This synthesis is vital for studying cellular interactions and immune responses (Lay et al., 1998).
properties
Product Name |
2,5,6-trideoxy-1-O-alpha-D-galactopyranosyl-2-(hexacosanoylamino)-6-phenyl-D-ribo-hexitol |
---|---|
Molecular Formula |
C44H79NO9 |
Molecular Weight |
766.1 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-6-phenyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]hexacosanamide |
InChI |
InChI=1S/C44H79NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-39(48)45-36(40(49)37(47)32-31-35-28-25-24-26-29-35)34-53-44-43(52)42(51)41(50)38(33-46)54-44/h24-26,28-29,36-38,40-44,46-47,49-52H,2-23,27,30-34H2,1H3,(H,45,48)/t36-,37+,38+,40-,41-,42-,43+,44-/m0/s1 |
InChI Key |
XMIBGPITGPVDLO-UHTOCBDZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC2=CC=CC=C2)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.